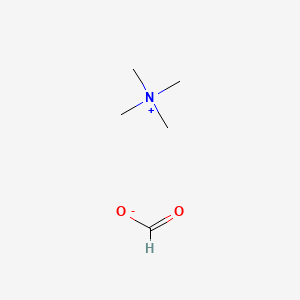

Tetramethylammonium formate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118059. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tetramethylazanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIYWFVQZQOECA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069312 | |

| Record name | Tetramethylammonium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59138-84-0 | |

| Record name | Tetramethylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59138-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, formate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059138840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, formate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetramethylammonium Formate Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous tetramethylammonium (B1211777) formate (B1220265) solutions. It includes available quantitative data, detailed experimental protocols for property determination, and logical diagrams illustrating its synthesis and application.

Tetramethylammonium formate, an organic salt, consists of a quaternary ammonium (B1175870) cation (tetramethylammonium, [N(CH₃)₄]⁺) and a formate anion (HCOO⁻).[1] Its aqueous solutions are utilized in various industrial and research applications, including as a polymer catalyst, a component in electronic formulations, and a synthetic reagent.[2][3] Notably, it has been suggested to reduce the corrosion of stainless-steel flow systems.[4][5][6]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. The quantitative data largely pertains to commercially available solutions.

| Property | Value | Conditions |

| Molecular Formula | C₅H₁₃NO₂ | - |

| Molecular Weight | 119.16 g/mol | - |

| CAS Number | 59138-84-0 | - |

| Appearance | Liquid (aqueous solution) | - |

| Water Solubility | Fully miscible | - |

| Density | 1.02 g/mL | For a 30% w/w aqueous solution at 25°C[5][7][8] |

| Boiling Point | 102°C | For an aqueous solution[5][7][8] |

| Refractive Index | 1.364 | For an aqueous solution at 20°C[5][7] |

Synthesis and Key Reactions

This compound is typically synthesized through the reaction of trimethylamine (B31210) with methyl formate.[9][10] This process serves as a straightforward method for producing the quaternary ammonium salt.

Caption: Synthesis of this compound.

A significant application of the resulting salt is its use as a precursor in the electrochemical synthesis of high-purity tetramethylammonium hydroxide (B78521) (TMAH), a critical chemical in the semiconductor industry.[9][10]

Caption: Electrolytic Production of TMAH from TMA Formate.

Experimental Protocols

Standardized methodologies are crucial for determining the physicochemical properties of ionic solutions. The following sections detail the protocols for measuring density, viscosity, and electrical conductivity.

Density Measurement

The density of this compound solution can be accurately determined using a vibrating tube densitometer. This method relates the density of the sample to the oscillation frequency of a U-shaped tube.

Methodology:

-

Instrument Preparation: Power on the densitometer and allow it to stabilize at the target temperature (e.g., 25.00 ± 0.01°C).

-

Calibration:

-

Perform a two-point calibration using dry air and ultrapure water.

-

Inject dry air into the measurement cell and record the oscillation period (T₁).

-

Inject degassed, ultrapure water and record the oscillation period (T₂).

-

The instrument calculates the calibration constants (A and B) based on the known densities of air and water at the measurement temperature.

-

-

Sample Measurement:

-

Thoroughly clean the measurement cell with an appropriate solvent (e.g., ethanol (B145695) followed by ultrapure water) and dry completely.

-

Inject the this compound solution into the cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium.

-

Record the stable oscillation period of the sample (Tₛ).

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = A * Tₛ² - B. Modern instruments perform this calculation automatically.

Caption: Workflow for Density Measurement.

Viscosity Measurement

A rotational viscometer is a suitable instrument for determining the dynamic viscosity of the solution. This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

Methodology:

-

Instrument Setup: Assemble the viscometer with the appropriate spindle and guard leg. Use a circulating water bath to maintain the sample at the desired temperature.

-

Sample Preparation: Place a known volume of the this compound solution into the sample container.

-

Measurement:

-

Immerse the spindle into the solution up to the marked immersion groove.

-

Allow the sample and spindle to reach thermal equilibrium.

-

Start the spindle rotation at a set speed (RPM). Select a speed that results in a torque reading between 10% and 90% of the instrument's range for optimal accuracy.

-

Allow the reading to stabilize and then record the viscosity (in cP or mPa·s) and the torque percentage.

-

-

Data Collection: Repeat the measurement at several different rotational speeds to check for Newtonian behavior (viscosity independent of shear rate).

Caption: Workflow for Viscosity Measurement.

Electrical Conductivity Measurement

The electrical conductivity of an electrolyte solution is measured by determining the resistance of the solution between two or more electrodes. An alternating voltage is used to prevent electrolysis.[11]

Methodology:

-

Instrument and Probe Setup: Use a conductivity meter equipped with a four-electrode conductivity cell, which minimizes polarization errors. Connect the probe to the meter.

-

Calibration:

-

Select a standard potassium chloride (KCl) solution with a conductivity value close to the expected sample range.

-

Rinse the probe with deionized water and then with a small amount of the KCl standard.

-

Immerse the probe in the KCl standard solution, ensuring the electrodes are fully submerged.

-

Allow the temperature and conductivity readings to stabilize.

-

Calibrate the meter by adjusting the cell constant to match the certified value of the KCl standard at the measured temperature.

-

-

Sample Measurement:

-

Rinse the probe thoroughly with deionized water and then with the this compound solution.

-

Immerse the probe in the sample solution.

-

Wait for the readings to stabilize. Record the conductivity (e.g., in S/m or µS/cm) and the temperature.[11] Contemporary conductivity meters can automatically compensate the reading to a reference temperature, typically 25°C.[12]

-

Caption: Workflow for Electrical Conductivity Measurement.

References

- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 2. sacheminc.com [sacheminc.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 30% w/w aq. soln. | Fisher Scientific [fishersci.ca]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 30% w/w aq. soln. 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 59138-84-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Trimethylammonium formiate | 58828-90-3 | Benchchem [benchchem.com]

- 10. US4572769A - Method of manufacturing tetramethyl ammonium hydroxide - Google Patents [patents.google.com]

- 11. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]

- 12. imeko.org [imeko.org]

An In-depth Technical Guide to the Synthesis of Tetramethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetramethylammonium (B1211777) formate (B1220265), a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and industrial processes. The core of this guide focuses on the detailed reaction mechanism, experimental protocols, and quantitative data analysis to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Core Synthesis Reaction and Mechanism

The primary industrial synthesis of tetramethylammonium formate involves the reaction of trimethylamine (B31210) ((CH₃)₃N) with methyl formate (HCOOCH₃)[]. This reaction is a nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

The reaction proceeds in a polar aprotic solvent, such as methanol (B129727) or ethanol, which helps to stabilize the charged intermediates and products[].

Reaction Mechanism

The reaction mechanism can be described in two key stages:

-

Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl formate. This results in the formation of a transient tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate and Product Formation: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and leading to the expulsion of a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. This results in the formation of an N-formyltrimethylammonium cation. Subsequently, the strongly basic methoxide ion deprotonates the N-formyltrimethylammonium cation in a rapid acid-base reaction to yield the final product, this compound, and methanol as a byproduct.

The overall reaction is as follows:

(CH₃)₃N + HCOOCH₃ → [(CH₃)₄N]⁺[HCOO]⁻

Experimental Protocols

The following experimental protocols are based on established synthetic methods for this compound[].

Materials and Equipment

-

Trimethylamine ((CH₃)₃N)

-

Methyl formate (HCOOCH₃)

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH) (anhydrous)

-

Reaction vessel (e.g., a stirred autoclave or a sealed reaction flask)

-

Stirring apparatus

-

Temperature control system

-

Apparatus for solvent removal (e.g., rotary evaporator)

Synthesis Procedure

-

Charging the Reactor: In a suitable reaction vessel, dissolve a known quantity of trimethylamine in the chosen solvent (methanol or ethanol).

-

Addition of Methyl Formate: Slowly add a stoichiometric equivalent of methyl formate to the trimethylamine solution while stirring. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature in the range of 50-150°C under pressure (e.g., 5-15 kg/cm ²) for a period of 1 to 5 hours to ensure complete reaction[].

-

Work-up: After the reaction is complete, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials can be removed under reduced pressure to yield the crude this compound.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system if required.

Data Presentation

The following tables summarize quantitative data derived from typical synthesis protocols for this compound[].

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Example 1 | Example 2 |

| Trimethylamine | 115 g (~1.95 mol) | 124 g (~2.1 mol) |

| Methyl Formate | 117 g (~1.95 mol) | 126 g (~2.1 mol) |

| Solvent | 200 g Methanol | 200 g Methanol |

| Reaction Temperature | 100 °C | 120 °C |

| Reaction Time | 3 hours | 2 hours |

| Pressure | 10 kg/cm ² | 12 kg/cm ² |

| Yield | High | High |

Table 2: Spectroscopic Data for Characterization (Predicted based on similar compounds)

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR | Singlet around 8.0-8.5 ppm (formate proton, HCOO⁻)Singlet around 3.1-3.3 ppm (methyl protons of (CH₃)₄N⁺) |

| ¹³C NMR | Signal around 165-170 ppm (carbonyl carbon of HCOO⁻)Signal around 55-60 ppm (methyl carbons of (CH₃)₄N⁺) |

| FT-IR (cm⁻¹) | Broad absorption around 3000-3400 (N-H stretching, if any impurities)Strong absorption around 1580-1620 (asymmetric C=O stretching of formate)Absorption around 1350-1400 (symmetric C=O stretching of formate)Absorption around 950-1000 (C-N stretching) |

Mandatory Visualizations

Reaction Mechanism Diagram

Experimental Workflow Diagram

References

An In-depth Technical Guide to Tetramethylammonium Formate (CAS: 59138-84-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety protocols for tetramethylammonium (B1211777) formate (B1220265). The information is intended to support laboratory research and development activities.

Core Physicochemical Properties

Tetramethylammonium formate is a quaternary ammonium (B1175870) salt that exists as a liquid, typically supplied as an aqueous solution.[1] It is fully miscible with water.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 59138-84-0 | [1][3] |

| Molecular Formula | C₅H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 119.16 g/mol | [1][3][4] |

| Physical Form | Liquid | [1][2][3] |

| Boiling Point | 102 °C | [1][2][3] |

| Density | 1.02 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.364 | [1][2] |

| Water Solubility | Fully miscible | [1][2][5] |

| IUPAC Name | tetramethylazanium;formate | [4][5] |

| InChI Key | WWIYWFVQZQOECA-UHFFFAOYSA-M | [4][5] |

| SMILES | C--INVALID-LINK--(C)C.[O-]C=O | [5][6] |

Synthesis Protocol

A primary method for synthesizing this compound involves the reaction of trimethylamine (B31210) with methyl formate.[7] This process is outlined in U.S. Patent 4,572,769A.[7]

Experimental Protocol: Synthesis of this compound [7]

-

Reactant Preparation: Dissolve trimethylamine ((CH₃)₃N) and methyl formate (HCOOCH₃) in a suitable solvent, such as methyl alcohol or ethyl alcohol. For example, 1.95 mol of trimethylamine and 1.95 mol of methyl formate can be dissolved in 200 g of methyl alcohol.[7]

-

Reaction: The components are reacted under specific conditions (details are provided in the patent document) to yield this compound.[7]

-

Application in Electrolysis: The resulting this compound solution can then be used as a raw material in an electrolytic cell to produce high-purity tetramethylammonium hydroxide (B78521).[7]

Caption: Synthesis of this compound.

Applications in Research and Development

This compound has several applications relevant to scientific research and industry, leveraging its properties as an ionic liquid and catalyst.

-

Chromatography: It may be used to reduce the temperature sensitivity of analytical systems and can decrease the corrosion of stainless-steel flow systems caused by chloride-induced depassivation.[1][6]

-

Catalysis: It serves as a polymer and coating catalyst or hardening agent.[8]

-

Electronics: The compound is a component in formulations for photoresist strippers and residue removers.[8]

-

Oil and Gas: It is used as a non-halide containing clay stabilizer in oilfield applications.[8]

-

Synthetic Chemistry: It functions as a synthetic reagent and a catalytic reducing agent.[8] It is also described as an all-organic, non-metallic, non-halide ionic strength modifier.[8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [1] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36: Wear suitable protective clothing. | [1] |

Recommended Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Handle in a well-ventilated area or outdoors.[3]

-

Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][9]

-

Skin Protection: Wear impervious, fire/flame-resistant clothing and handle with appropriate gloves (e.g., compliant with EU Directive 89/686/EEC and standard EN 374).[3][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[3]

-

General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3][9]

First Aid Measures: [9]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.

-

Inhalation: Move to fresh air. If symptoms occur, get medical attention immediately.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms arise.

Storage and Disposal:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][9] Store away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[3]

Caption: General Laboratory Handling Workflow.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 59138-84-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C5H13NO2 | CID 42961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 30% w/w aq. soln., Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 6. This compound, 30% w/w aq. soln. | Fisher Scientific [fishersci.ca]

- 7. US4572769A - Method of manufacturing tetramethyl ammonium hydroxide - Google Patents [patents.google.com]

- 8. sacheminc.com [sacheminc.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of Tetramethylammonium Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramethylammonium (B1211777) formate (B1220265) (TMAF), a quaternary ammonium (B1175870) salt, serves various roles in chemical synthesis and material science. A critical parameter for its effective application is its solubility in different organic solvents, which dictates its utility in various reaction media and formulations. This technical guide provides a comprehensive overview of the currently available information on the solubility of tetramethylammonium formate in organic solvents. Notably, publicly accessible literature lacks extensive quantitative solubility data for this compound in common organic solvents. To address this gap, this document furnishes a detailed, generalized experimental protocol for the systematic determination of its solubility, empowering researchers to generate precise and reproducible data tailored to their specific needs.

Introduction

This compound (C₅H₁₃NO₂), with a molecular weight of 119.16 g/mol , is a salt consisting of a tetramethylammonium cation and a formate anion.[1][2] While its properties in aqueous solutions are well-documented, with statements of it being fully miscible in water, its behavior in organic solvents is less characterized in readily available literature.[2][3][4] Understanding the solubility of this compound in organic solvents is crucial for its application in non-aqueous reaction systems, electrochemistry, and formulation development. This guide aims to consolidate the known information and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| CAS Number | 59138-84-0 | [1] |

| Appearance | Typically a liquid solution in water | [2][3] |

| Density | 1.02 g/mL at 25 °C (for a solution) | [2][3] |

| Water Solubility | Fully miscible | [2][3][4] |

Solubility of this compound in Organic Solvents: A Review of Available Data

A thorough review of scientific databases and chemical literature reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. The information is largely qualitative or pertains to related compounds. This scarcity of data necessitates experimental determination for any application requiring precise concentrations.

Table 2: Qualitative Solubility Data of this compound in Organic Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes and Inferences |

| Methanol | CH₃OH | Expected to be soluble | Not Specified | As a polar protic solvent, it is likely to dissolve this compound. This is inferred from the solubility of similar salts like tetramethylammonium fluoride (B91410).[5] |

| Ethanol | C₂H₅OH | Expected to be soluble | Not Specified | Similar to methanol, its polar protic nature suggests it would be a suitable solvent. Ammonium formate is soluble in ethanol.[6] |

| Acetonitrile | CH₃CN | Potentially reactive | Not Specified | While a polar aprotic solvent, some sources indicate that related salts like tetramethylammonium fluoride can react with acetonitrile.[7] Caution is advised. |

| Acetone | C₃H₆O | Unknown | Not Specified | No data available. |

| Tetrahydrofuran (THF) | C₄H₈O | Unknown | Not Specified | No data available. |

| Dimethylformamide (DMF) | C₃H₇NO | Potentially soluble | Not Specified | DMF is a polar aprotic solvent known to dissolve many ionic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆S | Potentially soluble | Not Specified | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of salts. |

Note: The information in Table 2, where not directly cited, is based on general chemical principles of "like dissolves like" and analogies with structurally similar compounds. It should not be used as a substitute for experimental verification.

Experimental Protocol for Determining the Solubility of this compound

To empower researchers to obtain reliable and precise solubility data, this section provides a detailed methodology based on the isothermal shake-flask method, a widely accepted and robust technique for determining the solubility of a solid solute in a solvent. This protocol is adapted from established methods for similar compounds.

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the solute in the supernatant liquid is then determined, typically by gravimetric analysis after solvent evaporation.

-

Anhydrous this compound (solid)

-

High-purity organic solvents of interest

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven or vacuum desiccator

Caption: Experimental workflow for determining the solubility of this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of dry, solid this compound to several screw-capped vials. The presence of undissolved solid at the end of the equilibration period is essential.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

After equilibration, remove the vials from the shaker and allow them to stand in a temperature-controlled bath for a few hours to allow the excess solid to settle.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw an aliquot (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

Tare a clean, dry vial on an analytical balance.

-

Transfer the filtered aliquot to the tared vial and record the exact volume.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Dry the residue in a vacuum desiccator or oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Weigh the vial containing the dry residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial with the residue minus the initial tare weight of the vial.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).

Example Calculation:

-

Mass of dissolved TMAF = (Weight of vial + residue) - (Tare weight of vial)

-

Solubility ( g/100 mL) = (Mass of dissolved TMAF / Volume of aliquot in mL) * 100

-

Logical Relationships in Solubility Determination

The following diagram illustrates the key factors influencing the outcome of the solubility measurement and their interdependencies.

Caption: Factors influencing the accuracy and precision of solubility measurements.

Conclusion

While this compound is a compound of interest in various chemical applications, there is a notable absence of comprehensive, quantitative solubility data in organic solvents within the public domain. This technical guide has summarized the available information and, more importantly, provided a detailed and robust experimental protocol to enable researchers to determine this critical parameter in-house. The generation of such data will undoubtedly facilitate the expanded and more precise use of this compound in the fields of chemical synthesis and drug development. Researchers are strongly encouraged to utilize the provided methodology to build a more complete understanding of the solution behavior of this versatile compound.

References

- 1. This compound | C5H13NO2 | CID 42961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 59138-84-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound, 30% w/w aq. soln. | Fisher Scientific [fishersci.ca]

- 5. mdpi.com [mdpi.com]

- 6. ammonium formate [chemister.ru]

- 7. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of Tetramethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) formate (B1220265), a quaternary ammonium (B1175870) salt, presents a simple yet interesting subject for structural and spectroscopic analysis. This guide provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic properties. Due to a lack of publicly available experimental crystallographic and detailed spectroscopic data, this document combines established chemical principles with theoretical predictions to offer a robust technical summary. This guide is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Molecular Structure and Properties

Tetramethylammonium formate is an ionic compound with the chemical formula C₅H₁₃NO₂ and a molecular weight of 119.16 g/mol .[1][2] It consists of a positively charged tetramethylammonium cation ([N(CH₃)₄]⁺) and a negatively charged formate anion (HCOO⁻). The IUPAC name for this compound is tetramethylazanium;formate.[3]

The tetramethylammonium cation possesses a tetrahedral geometry with the central nitrogen atom bonded to four methyl groups. The formate anion is planar, with the carbon atom double-bonded to one oxygen atom and single-bonded to the other, with the negative charge delocalized across the two oxygen atoms.

Visualization of the Ionic Pair

The logical relationship between the constituent ions can be visualized as a simple ionic bond.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of trimethylamine (B31210) with methyl formate.

Experimental Protocol: Synthesis

Materials:

-

Trimethylamine ((CH₃)₃N)

-

Methyl formate (HCOOCH₃)

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH) as a solvent

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

Dissolve trimethylamine and an equimolar amount of methyl formate in a suitable solvent (methanol or ethanol) in the reaction vessel.

-

Stir the mixture at a controlled temperature. The reaction can be carried out under various conditions, and the yield may be optimized by adjusting temperature and reaction time.

-

Monitor the reaction progress by a suitable analytical method (e.g., NMR spectroscopy) to confirm the formation of this compound.

-

Upon completion, the solvent can be removed under reduced pressure to yield the product. Further purification may be achieved by recrystallization if a solid product is obtained.

Synthesis Workflow

The synthesis process can be represented by the following workflow diagram.

Spectroscopic Data (Predicted)

In the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the known chemical shifts and vibrational frequencies of the constituent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

A singlet for the twelve equivalent protons of the four methyl groups of the tetramethylammonium cation is expected.

-

A singlet for the proton of the formate anion.

¹³C NMR:

-

A single resonance for the four equivalent methyl carbons of the tetramethylammonium cation.

-

A resonance for the carbonyl carbon of the formate anion.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.2 | Singlet | N(CH ₃)₄⁺ |

| ¹H | ~8.4 | Singlet | H COO⁻ |

| ¹³C | ~55 | Singlet | N(C H₃)₄⁺ |

| ¹³C | ~167 | Singlet | HC OO⁻ |

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectrum will be a superposition of the modes of the tetramethylammonium cation and the formate anion.

Key Vibrational Modes:

-

Tetramethylammonium Cation: C-H stretching and bending modes, C-N stretching modes.

-

Formate Anion: C-H stretching, and C=O stretching (asymmetric and symmetric).

Table 2: Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~3000 - 2800 | FTIR, Raman | C-H stretching (tetramethylammonium) |

| ~2820 | FTIR, Raman | C-H stretching (formate) |

| ~1600 | FTIR | Asymmetric C=O stretching (formate) |

| ~1350 | FTIR, Raman | Symmetric C=O stretching (formate) |

| ~1480 | FTIR, Raman | C-H bending (tetramethylammonium) |

| ~950 | FTIR, Raman | C-N symmetric stretching (tetramethylammonium) |

| ~750 | FTIR | O-C-O bending (formate) |

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic characterization of a synthesized sample is outlined below.

Conclusion

References

tetramethylammonium formate material safety data sheet (MSDS)

An In-depth Technical Guide to Tetramethylammonium (B1211777) Formate (B1220265)

This technical guide provides a comprehensive overview of tetramethylammonium formate, with a focus on its material safety data, experimental protocols, and safe handling procedures. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H13NO2 | PubChem[2], ChemicalBook[3] |

| Molecular Weight | 119.16 g/mol | PubChem[2], ChemicalBook[3] |

| Appearance | Liquid (for 30% w/w aqueous solution) | Thermo Fisher Scientific[4] |

| Boiling Point | 102 °C (for 30% w/w aqueous solution) | ChemicalBook[3] |

| Density | 1.02 g/mL at 25 °C (for 30% w/w aqueous solution) | ChemicalBook[3] |

| Refractive Index | n20/D 1.364 (for 30% w/w aqueous solution) | ChemicalBook[3] |

| Water Solubility | Fully miscible | ChemicalBook[3] |

| CAS Number | 59138-84-0 | PubChem[2] |

| EC Number | 261-622-8 | PubChem[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The following diagram illustrates the logical workflow for GHS classification based on skin and eye irritation.

Experimental Protocols

Synthesis of this compound

A potential synthesis method involves the reaction of trimethylamine (B31210) with methyl formate in a suitable solvent.[5]

Reaction: (CH₃)₃N + HCOOCH₃ → [(CH₃)₄N]⁺[HCOO]⁻

Experimental Procedure (General):

-

Dissolve equimolar amounts of trimethylamine and methyl formate in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a reaction vessel.[5]

-

The reaction is typically carried out under controlled temperature conditions.

-

The progress of the reaction can be monitored by techniques such as NMR or chromatography.

-

Upon completion, the solvent may be removed under reduced pressure to yield the this compound product.

Determination of Physicochemical Properties

The following are general protocols for determining the key physicochemical properties of a quaternary ammonium salt like this compound.

-

Melting Point: Determined using a standard melting point apparatus.

-

Boiling Point: Determined using a distillation apparatus, noting the temperature at which the liquid boils at atmospheric pressure.

-

Density: Measured using a pycnometer or a density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer at a specified temperature and wavelength (e.g., the sodium D-line).

-

Water Solubility: Determined by adding increasing amounts of the substance to a known volume of water at a constant temperature until saturation is reached. The concentration of the saturated solution is then determined.

-

Purity (by Titration): The concentration of quaternary ammonium compounds can be determined by precipitation titration with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS).[6]

Safe Handling and Emergency Response

Due to its hazardous nature, proper handling and emergency procedures are crucial when working with this compound.

The following diagram outlines a workflow for the safe handling and emergency response.

First Aid and Emergency Procedures

In case of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Check for and remove any contact lenses. Get medical attention immediately. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur. |

| Ingestion | Wash out mouth with water.[4] Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. |

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[4] It is classified as a skin and eye irritant, and may cause respiratory irritation.[2] No quantitative toxicological data such as LD50 or LC50 values are readily available in the reviewed literature.

Information on the ecological effects of this compound is also limited. It is expected to be miscible with water, and therefore, persistence in the environment is unlikely.[4] However, it should not be released into the environment, and disposal should be in accordance with local regulations.[4]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the product itself.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H13NO2 | CID 42961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. US4572769A - Method of manufacturing tetramethyl ammonium hydroxide - Google Patents [patents.google.com]

- 6. xylemanalytics.com [xylemanalytics.com]

An In-depth Technical Guide to the Laboratory Synthesis of Tetramethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of tetramethylammonium (B1211777) formate (B1220265), a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and material science. This document details two primary synthetic routes, providing in-depth experimental protocols, quantitative data, and characterization methods. The information is intended to equip researchers and professionals with the necessary knowledge to safely and efficiently produce high-purity tetramethylammonium formate for laboratory use.

Introduction

This compound ([N(CH₃)₄]⁺[HCOO]⁻) is an ionic compound consisting of a tetramethylammonium cation and a formate anion. Its utility in the laboratory stems from its properties as a phase-transfer catalyst, an electrolyte, and a precursor for the synthesis of other tetramethylammonium salts, such as the widely used tetramethylammonium hydroxide (B78521) (TMAH). This guide will focus on two viable laboratory-scale synthesis methods: the direct quaternization of trimethylamine (B31210) with methyl formate and the neutralization reaction between tetramethylammonium hydroxide and formic acid.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are presented below, each with distinct advantages and considerations for laboratory application.

Method 1: Quaternization of Trimethylamine with Methyl Formate

This method represents a direct and atom-economical approach to forming the tetramethylammonium cation by reacting trimethylamine with methyl formate, where methyl formate serves as the methylating agent.[1]

Reaction Scheme:

(CH₃)₃N + HCOOCH₃ → [N(CH₃)₄]⁺[HCOO]⁻

A general workflow for this synthetic approach is outlined below.

References

Methodological & Application

Application Notes & Protocols: The Use of Tetramethylammonium Formate in HPLC Mobile Phase Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of compounds. The composition of the mobile phase is a critical parameter that dictates the selectivity and efficiency of separations. While common additives like ammonium (B1175870) formate (B1220265) and triethylammonium (B8662869) acetate (B1210297) are well-documented, the use of Tetramethylammonium (B1211777) Formate (TMAF) is not widespread in published HPLC methodologies.

This document serves as a comprehensive guide to the principles and practices behind using a tetramethylammonium-based formate buffer in HPLC mobile phases. It is designed for researchers exploring novel ion-pairing reagents or developing methods for analytes that may benefit from the specific properties of the tetramethylammonium cation.

These notes will cover:

-

The fundamental role of quaternary ammonium salts as ion-pairing reagents.

-

The advantages of formate buffers, particularly in LC-MS applications.

-

Detailed, step-by-step protocols for buffer preparation and HPLC method execution.

-

Critical safety information for handling precursor chemicals.

CRITICAL SAFETY INFORMATION: Handling Tetramethylammonium Hydroxide (B78521) (TMAH)

The likely precursor for laboratory-prepared tetramethylammonium formate is Tetramethylammonium Hydroxide (TMAH). TMAH is an extremely hazardous chemical that requires strict safety protocols.

WARNING: TMAH is highly corrosive and acutely toxic. Skin contact can cause severe chemical burns and systemic toxicity, potentially leading to respiratory failure and fatalities, even with immediate decontamination.[1][2] There is no known antidote for TMAH poisoning.[1]

Mandatory Safety Precautions:

-

Engineering Controls : Always handle TMAH, especially concentrated solutions, inside a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical splash goggles in combination with a full-face shield.[3]

-

Skin Protection : Wear a chemical-resistant apron over a fully buttoned lab coat. No skin should be exposed.[1][3]

-

Gloves : Use appropriate chemical-resistant gloves (e.g., nitrile rubber with a sufficient thickness and breakthrough time) with long cuffs.[4] Double gloving is recommended. Always use proper glove removal techniques.[4]

-

-

Handling Procedures :

-

Emergency Procedures :

-

Skin Contact : Immediately go to the nearest emergency shower, yelling for assistance.[1] Rinse for at least 15 minutes, removing all contaminated clothing.[1] Seek immediate medical attention and inform emergency responders of the TMAH exposure.[1]

-

Eye Contact : Use an emergency eyewash for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.[1]

-

Theoretical Background

The Role of Tetramethylammonium as a Cationic Ion-Pairing Reagent

Tetramethylammonium ((CH₃)₄N⁺) is a quaternary ammonium cation. In reversed-phase HPLC (RP-HPLC), such cations can be used as ion-pairing reagents to improve the retention and separation of anionic analytes (e.g., sulfonates, carboxylates, or oligonucleotides).[5]

The mechanism of ion-pair chromatography is generally understood through two models:

-

Ion-Pair Formation in Mobile Phase : The cationic reagent (TMA⁺) forms a neutral, stoichiometric ion pair with the anionic analyte (A⁻) in the mobile phase. This neutral complex ([TMA⁺A⁻]) is more hydrophobic than the free anion, leading to stronger interaction with the nonpolar stationary phase (e.g., C18) and thus, increased retention.[6]

-

Dynamic Ion-Exchange Model : The hydrophobic alkyl groups of the ion-pairing reagent adsorb onto the stationary phase surface, creating a dynamic positive charge layer. This effectively forms a transient ion-exchange surface that retains anionic analytes via electrostatic interactions.[7][8]

The choice of the alkyl chain length on the ammonium ion (methyl vs. butyl, for example) influences the hydrophobicity of the reagent and its interaction with the stationary phase. Shorter chains, like in TMA⁺, provide less hydrophobicity compared to longer-chain reagents like tetrabutylammonium (B224687) (TBA⁺).[8]

Properties of Formate Buffers

Formate buffers, typically prepared from formic acid and a corresponding base (e.g., ammonia (B1221849) or TMAH), are widely used in modern HPLC, especially for methods coupled with mass spectrometry (LC-MS).[9]

Key advantages include:

-

Volatility : Formic acid and its ammonium salts are volatile, meaning they readily evaporate in the high-temperature, low-pressure interface of a mass spectrometer. This prevents the buildup of non-volatile salts that can contaminate the instrument and suppress the analyte signal.[10]

-

MS Compatibility : Formic acid is a source of protons that aids in the positive ionization of analytes in electrospray ionization (ESI) mode, enhancing sensitivity.[9]

-

Buffering Capacity : The formic acid/formate system provides good buffering capacity around its pKa of ~3.75, which is useful for maintaining a stable pH to ensure reproducible retention times for pH-sensitive analytes.[9]

Experimental Protocols

Protocol 1: Preparation of a 200 mM Ammonium Formate Stock Solution (pH 3.5)

This protocol describes the preparation of a standard, commonly used aqueous buffer stock.

Materials:

-

Ammonium formate (solid, ≥99% purity)

-

Formic acid (LC-MS grade)

-

High-purity water (18.2 MΩ·cm)

-

Calibrated pH meter

-

Volumetric flasks, magnetic stirrer, and stir bars

-

0.22 µm membrane filter

Procedure:

-

Weighing : Accurately weigh 12.61 g of ammonium formate.

-

Dissolving : Transfer the solid into a beaker containing approximately 800 mL of high-purity water. Dissolve completely using a magnetic stirrer.

-

pH Adjustment : Place the calibrated pH electrode into the solution. Slowly add formic acid dropwise while stirring until the pH of the solution stabilizes at 3.5.

-

Final Volume : Quantitatively transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with high-purity water and add the rinsing to the flask. Bring the final volume to the 1 L mark with water.

-

Mixing & Filtration : Stopper the flask and invert several times to ensure homogeneity. Filter the final buffer solution through a 0.22 µm filter to remove any particulates.

-

Storage : Store the stock solution in a clearly labeled, sealed glass bottle at 4°C. The buffer is typically stable for several weeks.

Protocol 2: Hypothetical Preparation of a 200 mM this compound Stock Solution (pH 3.5)

DISCLAIMER: This is a theoretical protocol based on chemical principles. It requires laboratory validation. Strictly adhere to all safety precautions for TMAH outlined in Section 2.0.

Objective: To prepare a TMAF buffer by neutralizing Tetramethylammonium Hydroxide (TMAH) with formic acid.

Materials:

-

Tetramethylammonium hydroxide (TMAH) solution (e.g., 25% w/w in water)

-

Formic acid (LC-MS grade)

-

High-purity water (18.2 MΩ·cm)

-

Calibrated pH meter

-

Appropriate volumetric flasks and glassware

-

0.22 µm membrane filter

Procedure:

-

Calculation : Determine the volume of the stock TMAH solution needed for 1 L of a 200 mM solution. (This requires knowing the exact concentration and density of the TMAH stock).

-

Dilution : In a chemical fume hood, transfer the calculated volume of TMAH stock into a beaker containing ~800 mL of high-purity water.

-

Neutralization (pH Adjustment) : Place the calibrated pH electrode into the diluted TMAH solution. Slowly and carefully add formic acid dropwise. This is an exothermic reaction; monitor for any temperature increase. Continue adding acid until the pH stabilizes at 3.5.

-

Final Volume : Transfer the solution to a 1 L volumetric flask and bring it to the final volume with high-purity water.

-

Mixing & Filtration : Mix thoroughly and filter through a 0.22 µm membrane filter.

-

Storage : Store in a tightly sealed, clearly labeled bottle in a ventilated cabinet.

Protocol 3: General HPLC Method Using a TMAF Mobile Phase

This protocol provides a starting point for method development for the analysis of small anionic molecules.

HPLC System & Column:

-

System : Any standard HPLC or UHPLC system.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Column Temperature : 30°C.

Mobile Phase Preparation:

-

Mobile Phase A : 10 mM this compound in water, pH 3.5. (Prepare by diluting the 200 mM stock solution 1:20 with high-purity water).

-

Mobile Phase B : Acetonitrile.

-

Degassing : Degas both mobile phases prior to use.

Chromatographic Conditions:

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 5 µL.

-

Detection : UV at a relevant wavelength (e.g., 254 nm) or MS.

-

Gradient Program :

Time (min) % Mobile Phase B 0.0 5 15.0 70 15.1 95 17.0 95 17.1 5 | 20.0 | 5 |

System Equilibration:

-

Before the first injection, flush the column with 100% Mobile Phase B for 10 column volumes, followed by the initial gradient conditions (95% A, 5% B) for at least 15 column volumes or until the baseline is stable. Ion-pairing methods often require longer equilibration times.[6]

Data Presentation

Quantitative data from method development should be summarized for easy comparison.

Table 1: Comparison of Common Cationic Ion-Pairing Reagents

| Reagent | Abbreviation | Structure | Typical Concentration | Key Characteristics |

|---|---|---|---|---|

| Tetramethylammonium | TMA | (CH₃)₄N⁺ | 5 - 20 mM | Least hydrophobic; provides less retention than longer-chain reagents. |

| Tetraethylammonium | TEA | (C₂H₅)₄N⁺ | 5 - 20 mM | Moderate hydrophobicity. |

| Tetrabutylammonium | TBA | (C₄H₉)₄N⁺ | 5 - 20 mM | Highly hydrophobic; provides strong retention for anions; non-volatile salts are not MS-compatible.[7] |

| Triethylamine | TEA | (C₂H₅)₃NH⁺ | 0.1% (v/v) | Volatile and MS-compatible; often used with an acid like HFIP for oligonucleotide analysis. |

Table 2: Example HPLC-MS Parameters for Ion-Pair Analysis

| Parameter | Typical Setting | Rationale/Comments |

|---|---|---|

| Chromatography | ||

| Column | C18 or C8 (2.1 - 4.6 mm ID) | Standard reversed-phase chemistry. |

| Mobile Phase A | 5-20 mM Volatile Buffer (e.g., TMAF) in Water | Controls pH and provides ion-pairing agent. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |

| Flow Rate | 0.2 - 1.0 mL/min | Adjusted based on column ID and system pressure limits. |

| Gradient | 5% to 95% B | Typical for screening diverse analytes. |

| Temperature | 30 - 50 °C | Can improve peak shape and alter selectivity. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Negative or Positive | Depends on the analyte's ability to be deprotonated or protonated. |

| Capillary Voltage | 2.5 - 4.0 kV | Optimized for signal intensity. |

| Source Temp. | 120 - 150 °C | Standard conditions. |

| Desolvation Temp. | 350 - 500 °C | Ensures efficient mobile phase evaporation. |

| Scan Mode | Full Scan or MRM/SIM | Full scan for identification; MRM/SIM for quantification. |

Conclusion

While this compound is not a conventional mobile phase additive, its components have well-defined roles in HPLC. The tetramethylammonium cation can serve as a hydrophilic ion-pairing reagent for retaining anionic compounds, and the formate buffer system offers excellent volatility and compatibility with mass spectrometry. The preparation of a TMAF mobile phase is feasible through the neutralization of TMAH with formic acid, but this process demands strict adherence to safety protocols due to the high toxicity of TMAH. The provided protocols offer a robust starting point for researchers to explore the utility of this compound in their specific analytical challenges, enabling the development of novel and effective HPLC methods.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]

- 3. concordia.ca [concordia.ca]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. welch-us.com [welch-us.com]

- 6. phenomenex.com [phenomenex.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Application Note: Tetramethylammonium Formate for Ion-Pair Reversed-Phase Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-pair reversed-phase chromatography (IP-RP-HPLC) is a powerful analytical technique for the separation and analysis of ionic and highly polar molecules. This method is particularly valuable in the pharmaceutical and biotechnology sectors for the characterization of oligonucleotides, peptides, and small molecule drugs that exhibit poor retention on traditional reversed-phase columns. The addition of an ion-pairing reagent to the mobile phase forms a neutral, hydrophobic complex with the charged analyte, enhancing its retention on the non-polar stationary phase.

Tetramethylammonium (B1211777) formate (B1220265) (TMA formate) is a quaternary ammonium (B1175870) salt that serves as an effective cationic ion-pairing reagent for the analysis of acidic analytes such as oligonucleotides and organic acids. Its volatility makes it potentially suitable for applications where mass spectrometry (MS) detection is employed, following appropriate method development. This document provides a detailed protocol and application notes for the use of tetramethylammonium formate in ion-pair chromatography.

Principle of Ion-Pair Chromatography with this compound

In IP-RP-HPLC, the separation mechanism involves the dynamic formation of a neutral ion pair between the analyte of interest and the ion-pairing reagent. For acidic analytes, which are negatively charged at a suitable mobile phase pH, the positively charged tetramethylammonium cation ((CH₃)₄N⁺) from TMA formate associates with the analyte. This association neutralizes the charge on the analyte, increasing its hydrophobicity and enabling it to be retained and separated on a reversed-phase column, such as a C18 or C8 column. The formate counter-ion is a volatile component, which can be advantageous for MS compatibility.

The retention of the analyte can be controlled by several factors, including the concentration of the ion-pairing reagent, the pH of the mobile phase, the type and concentration of the organic modifier, and the column temperature.

Quantitative Data Summary

The following table summarizes typical starting concentrations and ranges for key parameters in an ion-pair chromatography method using this compound. These values are intended as a general guideline and may require optimization for specific applications.

| Parameter | Typical Starting Value | Typical Range | Notes |

| This compound Concentration | 15 mM | 5 - 50 mM | Higher concentrations generally increase retention of acidic analytes. |

| Mobile Phase pH | 7.0 | 6.0 - 8.0 | The pH should be selected to ensure the analyte of interest is ionized. For oligonucleotides, a neutral to slightly basic pH is often optimal. |

| Organic Modifier | Acetonitrile or Methanol | Gradient dependent | The choice of organic modifier can influence selectivity. |

| Column Temperature | 40 °C | 25 - 60 °C | Elevated temperatures can improve peak shape and reduce secondary interactions, particularly for oligonucleotides. |

| Flow Rate (Analytical) | 0.5 mL/min | 0.2 - 1.0 mL/min | Dependent on column dimensions and particle size. |

Experimental Protocol: Analysis of Oligonucleotides

This protocol provides a general method for the analysis of synthetic oligonucleotides using IP-RP-HPLC with this compound.

Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV detector.

-

Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 2.7 µm).

-

This compound (TMA formate), HPLC grade.

-

Formic acid, HPLC grade.

-

Tetramethylammonium hydroxide, for pH adjustment.

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Ultrapure water.

-

Oligonucleotide standards and samples.

Mobile Phase Preparation

Mobile Phase A (Aqueous):

-

Prepare a 1 M stock solution of this compound in ultrapure water.

-

To prepare 1 L of 15 mM TMA formate, add 15 mL of the 1 M stock solution to approximately 900 mL of ultrapure water.

-

Adjust the pH to 7.0 using a dilute solution of formic acid or tetramethylammonium hydroxide.

-

Bring the final volume to 1 L with ultrapure water.

-

Filter the mobile phase through a 0.22 µm membrane filter and degas.

Mobile Phase B (Organic):

-

Prepare a solution of 50% Acetonitrile in ultrapure water.

-

Add this compound from the 1 M stock to a final concentration of 15 mM.

-

Adjust the pH to 7.0 as described for Mobile Phase A.

-

Filter and degas the mobile phase.

Chromatographic Conditions

-

Column: C18, 2.1 x 100 mm, 2.7 µm

-

Mobile Phase A: 15 mM this compound, pH 7.0

-

Mobile Phase B: 15 mM this compound in 50% Acetonitrile, pH 7.0

-

Gradient:

-

0-2 min: 20% B

-

2-12 min: 20-80% B

-

12-13 min: 80% B

-

13-14 min: 80-20% B

-

14-20 min: 20% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 50 °C

-

Detection: UV at 260 nm

-

Injection Volume: 5 µL

Sample Preparation

-

Dissolve the oligonucleotide sample in Mobile Phase A to a suitable concentration (e.g., 0.1 - 1.0 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection if necessary.

Signaling Pathways and Experimental Workflows

Application Notes and Protocols for Oligonucleotide Purification using Tetramethylammonium Formate in HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic oligonucleotides is a critical step in ensuring their suitability for a wide range of applications, from therapeutic agents to diagnostic probes. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the high-resolution separation of oligonucleotides from failure sequences and other impurities generated during solid-phase synthesis.[1][2] The choice of the ion-pairing agent is crucial for achieving optimal separation. While triethylammonium (B8662869) acetate (B1210297) (TEAA) is commonly used, quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) formate (B1220265) (TMAF), offer alternative selectivity and can be advantageous in specific applications.

This document provides a detailed protocol for the purification of oligonucleotides using TMAF as the ion-pairing agent in an IP-RP-HPLC workflow. The methodology is based on established principles of oligonucleotide separation, leveraging the interaction between the negatively charged phosphate (B84403) backbone of the oligonucleotide and the positively charged tetramethylammonium cation to achieve retention on a reversed-phase column.[3]

Principle of Separation

In IP-RP-HPLC, the tetramethylammonium cation from TMAF forms an ion pair with the anionic phosphate groups of the oligonucleotide. This complex exhibits increased hydrophobicity compared to the free oligonucleotide, allowing it to be retained on a hydrophobic stationary phase, such as a C18 column. Elution is then achieved by a gradient of an organic solvent, typically acetonitrile (B52724), which disrupts the hydrophobic interactions and releases the oligonucleotide-ion pair complex from the column. The separation is primarily based on the length of the oligonucleotide, as longer molecules have more phosphate groups and thus interact more strongly with the ion-pairing agent and the stationary phase.[2]

Experimental Protocols

Materials and Equipment

-

HPLC System: A binary HPLC system equipped with a UV detector, a gradient mixer, and a column oven.

-

Column: A reversed-phase C18 column suitable for oligonucleotide separations (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).

-

Reagents:

-

Tetramethylammonium formate (TMAF) solution (or prepare from tetramethylammonium hydroxide (B78521) and formic acid)

-

Acetonitrile (ACN), HPLC grade

-

Milli-Q or HPLC-grade water

-

Crude synthetic oligonucleotide sample

-

Mobile Phase Preparation

Mobile Phase A (Aqueous Buffer): 100 mM this compound in Water

-

To prepare a 1 M stock solution of TMAF, carefully neutralize a solution of tetramethylammonium hydroxide with formic acid to a pH of approximately 7.0. Monitor the pH closely during the addition of formic acid.

-

Dilute the 1 M TMAF stock solution with HPLC-grade water to a final concentration of 100 mM. For example, to prepare 1 L of Mobile Phase A, add 100 mL of the 1 M TMAF stock to 900 mL of HPLC-grade water.

-

Filter the buffer through a 0.22 µm membrane filter before use.

Mobile Phase B (Organic Modifier): 100 mM this compound in 50% Acetonitrile

-

To prepare 1 L of Mobile Phase B, mix 500 mL of acetonitrile with 400 mL of HPLC-grade water.

-

Add 100 mL of the 1 M TMAF stock solution to the acetonitrile/water mixture.

-

Filter the solution through a 0.22 µm membrane filter before use.

HPLC Method Parameters

The following table summarizes a typical HPLC method for oligonucleotide purification using TMAF. These parameters may require optimization depending on the specific oligonucleotide sequence, length, and the HPLC system used.

| Parameter | Value |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 100 mM this compound in Water |

| Mobile Phase B | 100 mM this compound in 50% Acetonitrile |

| Gradient | 10% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 60 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

Sample Preparation

-

Dissolve the crude oligonucleotide pellet in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

-

Vortex the sample to ensure complete dissolution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Purification Workflow

Caption: Oligonucleotide Purification Workflow using TMAF HPLC.

Data Presentation

The following table presents hypothetical data illustrating the potential performance of the TMAF method for the purification of a 21-mer oligonucleotide.

| Parameter | Crude Oligonucleotide | Purified Oligonucleotide |

| Purity (by Analytical HPLC) | 65% | >95% |

| Yield (OD Units) | 100 | 75 |

| Major Impurity (n-1) | 15% | <1% |

| Other Shortmers | 10% | <2% |

| Failed Sequences (Capped) | 10% | <2% |

Discussion

The use of this compound as an ion-pairing agent in reversed-phase HPLC offers an effective method for the purification of synthetic oligonucleotides. The quaternary amine structure of the tetramethylammonium ion provides a stable, positively charged species that interacts consistently with the oligonucleotide backbone.[3] The formate counter-ion is volatile, which can be advantageous for downstream applications where buffer removal is necessary, although for mass spectrometry applications, other volatile buffers like triethylammonium acetate or hexafluoroisopropanol are more commonly cited.

Compared to the more traditional triethylammonium acetate, tetramethylammonium salts may offer different selectivity due to the smaller size and more shielded charge of the cation. This can be beneficial for resolving challenging separations of closely related oligonucleotide sequences. The concentration of the ion-pairing agent and the organic modifier, as well as the column temperature, are critical parameters that should be optimized to achieve the desired resolution and purity. Elevated temperatures (e.g., 60 °C) are often employed to disrupt secondary structures in the oligonucleotides, leading to sharper peaks and improved separation.

Conclusion

The protocol described provides a robust starting point for the purification of oligonucleotides using this compound as the ion-pairing agent in an IP-RP-HPLC system. This method is suitable for researchers and scientists in academic and industrial settings who require high-purity oligonucleotides for their work. As with any chromatographic method, optimization of the parameters for each specific oligonucleotide is recommended to achieve the best possible results.

References

Application Notes & Protocols: Tetramethylammonium Formate in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of tetramethylammonium (B1211777) formate (B1220265) (TMAF) as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS). While direct, widespread applications of TMAF are not extensively documented, its utility can be inferred from the well-established roles of its constituent ions: tetramethylammonium (TMA⁺) and formate (HCOO⁻). This document outlines the theoretical benefits, potential applications, and detailed protocols for employing TMAF in mass spectrometry workflows, drawing parallels from established practices with similar reagents like ammonium (B1175870) formate and tetramethylammonium hydroxide (B78521).

Introduction to Tetramethylammonium Formate in Mass Spectrometry

This compound is a quaternary ammonium salt that can serve as a versatile mobile phase additive in LC-MS. Its potential utility stems from the combined properties of the tetramethylammonium cation and the formate anion.

-

Tetramethylammonium (TMA⁺): As a quaternary ammonium cation, TMA⁺ can act as a strong ion-pairing agent for acidic analytes, enhancing their retention on reversed-phase columns.[1][2] It is also used to block potassium channels in cellular physiology studies.[1]

-

Formate (HCOO⁻): The formate anion is a common component of volatile buffers used in mass spectrometry. It is compatible with electrospray ionization (ESI) and can help to control the pH of the mobile phase, improving peak shape and resolution for a variety of compounds.[3][4][5] In negative ion mode, formate adducts can be formed, which may aid in the analysis.

The combination of these two ions in TMAF suggests its potential as a multi-purpose reagent for improving chromatographic separations and enhancing MS detection for specific classes of analytes.

Key Applications

Based on the properties of its constituent ions, this compound is anticipated to be most beneficial in the following applications:

-

Analysis of Acidic and Polar Compounds: The ion-pairing capabilities of TMA⁺ can improve the retention and separation of acidic molecules that are poorly retained on traditional reversed-phase columns.

-

Enhanced Negative-Mode ESI-MS: While formate can sometimes suppress ionization in negative mode, the presence of a strong base cation can be advantageous.[6] Tetramethylammonium hydroxide (a related compound) has been shown to significantly enhance the ionization efficiency of weakly acidic and neutral polycyclic aromatic hydrocarbons (PAHs) in negative-ion mode by promoting efficient gas-phase deprotonation.[7] A similar effect may be achievable with TMAF.

-

Proteomics and Peptide Analysis: Ammonium formate, a related salt, is widely used to improve online reversed-phase liquid chromatography (RP-LC) separations of tryptic digests, leading to significant increases in peptide identifications and protein sequence coverage.[3][4] TMAF could potentially offer alternative selectivity or improved performance for specific sets of peptides.

-

Quantitative Analysis: The use of appropriate mobile phase modifiers is crucial for developing robust and reproducible quantitative LC-MS methods.[8] TMAF may offer advantages in specific quantitative assays where ion-pairing is necessary and MS compatibility must be maintained. For instance, a quantitative LC-MS/MS method has been developed for the determination of tetramethylammonium in biological samples.

Data Presentation: Comparative Performance of Mobile Phase Additives

The selection of a mobile phase additive is a critical step in method development. The following table summarizes the general characteristics of common additives to provide a basis for comparison when considering the use of this compound.

| Mobile Phase Additive | Primary Function | Typical Concentration | Advantages | Disadvantages | MS Compatibility |

| Formic Acid (FA) | Acidifier, improves peak shape for basic compounds | 0.05 - 0.2% | Volatile, good for positive mode ESI | Weak ion-pairing, can lead to peak tailing for some compounds[4] | Excellent |

| Ammonium Formate (AF) | Buffer, ion-pairing agent | 5 - 20 mM | Volatile, improves peak shape and resolution, enhances ionization[3][5][9] | Can suppress signal in negative mode for some analytes[10] | Excellent |

| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent | <0.1% | Excellent peak shape for peptides | Causes significant ion suppression in ESI-MS[4][11] | Poor |